sodium;9,10-dioxoanthracene-1-sulfonate
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Overview
Description
Sodium;9,10-dioxoanthracene-1-sulfonate, also known as sodium anthraquinone-1-sulfonate, is an organic compound with the molecular formula C14H7NaO5S. It is a derivative of anthraquinone, a compound widely used in the production of dyes and pigments. This compound is characterized by the presence of a sulfonate group at the 1-position of the anthraquinone structure, which enhances its solubility in water and makes it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;9,10-dioxoanthracene-1-sulfonate can be synthesized through the sulfonation of anthraquinone. The process involves the reaction of anthraquinone with sulfuric acid, resulting in the formation of anthraquinone-1-sulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of sulfuric acid, and reaction time to prevent over-sulfonation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium;9,10-dioxoanthracene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to anthraquinone or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium chlorate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce anthrahydroquinone .
Scientific Research Applications
Sodium;9,10-dioxoanthracene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of paper, textiles, and other materials where its dyeing properties are valuable
Mechanism of Action
The mechanism of action of sodium;9,10-dioxoanthracene-1-sulfonate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, used widely in dye production.
1-Chloroanthraquinone: A derivative with a chlorine substituent at the 1-position.
Anthraquinone-2-sulfonate: A similar sulfonated derivative but with the sulfonate group at the 2-position.
Uniqueness
Sodium;9,10-dioxoanthracene-1-sulfonate is unique due to its specific sulfonate group positioning, which enhances its solubility and reactivity compared to other anthraquinone derivatives. This makes it particularly useful in applications requiring water-soluble dyes and intermediates .
Properties
IUPAC Name |
sodium;9,10-dioxoanthracene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPSXWGRWWLKR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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